molecular formula C8H12N3O4P B12516688 Guanidine, [3-[(phosphonooxy)methyl]phenyl]- CAS No. 820208-50-2

Guanidine, [3-[(phosphonooxy)methyl]phenyl]-

Cat. No.: B12516688
CAS No.: 820208-50-2
M. Wt: 245.17 g/mol
InChI Key: USIPEYFLVYHCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent benzene ring and substituents. The base structure is a phenyl group (C₆H₅) substituted at the third carbon with a phosphonooxymethyl group (–CH₂OPO₃H₂) and at the first carbon with a guanidine group (–NH–C(=NH)–NH₂). According to positional numbering rules, the guanidine group receives priority in numbering due to its higher functional group hierarchy. Consequently, the phosphonooxymethyl group occupies the meta position relative to the guanidine substituent.

The systematic name is 3-[(phosphonooxy)methyl]phenylguanidine , reflecting this substitution pattern. The molecular formula is C₈H₁₂N₃O₄P , with a molecular weight of 245.17 g/mol .

Property Value
IUPAC Name 3-[(phosphonooxy)methyl]phenylguanidine
Molecular Formula C₈H₁₂N₃O₄P
Molecular Weight 245.17 g/mol
CAS Registry Number 820208-50-2

Atomic Connectivity Analysis via SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string NC(=N)Nc1cccc(c1)COP(=O)(O)O encodes the compound’s atomic connectivity and functional groups:

  • Guanidine moiety : Represented by NC(=N)N , where the central carbon is double-bonded to a nitrogen atom and singly bonded to two amino groups.
  • Phenyl ring : Denoted by c1cccc(c1) , indicating a six-membered aromatic ring. The first carbon (position 1) is bonded to the guanidine group via a nitrogen atom (Nc1 ).
  • Phosphonooxymethyl group : Attached to the third carbon of the benzene ring (COP(=O)(O)O ). This group consists of a methylene bridge (–CH₂–) linked to a phosphate ester (–OPO₃H₂).

The SMILES string confirms the meta-substitution pattern, with the guanidine and phosphonooxymethyl groups separated by one carbon on the aromatic ring.

Crystallographic Data and Three-Dimensional Conformational Studies

As of current literature, no experimental crystallographic data for guanidine, [3-[(phosphonooxy)methyl]phenyl]-, has been reported. However, computational modeling predicts a planar aromatic ring with substituents adopting orthogonal orientations to minimize steric hindrance. The guanidine group’s trigonal planar geometry and the tetrahedral phosphate group create a steric and electronic contrast, influencing the molecule’s overall conformation.

Molecular dynamics simulations suggest that the phosphonooxy group’s hydrogen-bonding capacity may stabilize interactions with polar solvents or biological targets. The compound’s flexibility is limited by the rigid benzene core, though rotation around the C–O bond of the phosphonooxymethyl group allows partial conformational adjustment.

Comparative Analysis with Structural Analogues

A structural analogue, N-[4-(aminomethyl)phenyl]guanidine , provides a useful comparison. The table below highlights key differences:

Property Guanidine, [3-[(phosphonooxy)methyl]phenyl]- N-[4-(aminomethyl)phenyl]guanidine
Substituent Position Meta (position 3) Para (position 4)
Functional Group Phosphonooxymethyl (–CH₂OPO₃H₂) Aminomethyl (–CH₂NH₂)
Molecular Formula C₈H₁₂N₃O₄P C₈H₁₂N₄
Polarity High (due to phosphate group) Moderate (amine group)

The phosphonooxymethyl group in the target compound introduces significant polarity and acidic character (pKa ~1–2 for phosphate groups), whereas the aminomethyl analogue exhibits basicity (pKa ~10–11 for primary amines). This divergence impacts solubility, with the phosphate derivative showing higher affinity for aqueous environments. Additionally, the meta substitution in the target compound reduces molecular symmetry compared to the para-substituted analogue, potentially affecting crystallization behavior and intermolecular interactions.

Properties

CAS No.

820208-50-2

Molecular Formula

C8H12N3O4P

Molecular Weight

245.17 g/mol

IUPAC Name

[3-(diaminomethylideneamino)phenyl]methyl dihydrogen phosphate

InChI

InChI=1S/C8H12N3O4P/c9-8(10)11-7-3-1-2-6(4-7)5-15-16(12,13)14/h1-4H,5H2,(H4,9,10,11)(H2,12,13,14)

InChI Key

USIPEYFLVYHCFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Mechanistic Overview

Guanidinylation involves the conversion of amines into guanidines using reagents such as cyanamide, carbodiimides, or thioureas. For [3-[(phosphonooxy)methyl]phenyl]-guanidine , this approach could involve:

  • Phosphorylation of 3-(hydroxymethyl)phenylamine : Introduce the (phosphonooxy)methyl group via nucleophilic substitution or esterification.
  • Guanidinylation of the resultant amine : React with cyanamide or guanidine carbonate to form the guanidine core.

Key Steps and Reagents

Step Reaction Type Reagents/Conditions Yield* Reference Analogue
1 Phosphorylation POCl₃, P(OEt)₃, or Mitsunobu reagents 60–80%
2 Guanidinylation Cyanamide, NaOH, H₂O/EtOH 50–70%

*Hypothetical yields based on analogous reactions.

Example Protocol :

  • Phosphorylation : 3-(Hydroxymethyl)phenylamine is treated with triethyl phosphite (P(OEt)₃) and a base (e.g., NaOH) to form the phosphonate ester.
  • Guanidinylation : The phosphorylated amine is reacted with cyanamide in a protic solvent (e.g., water/ethanol) under basic conditions.

Cyanamide-Based Coupling with Phosphonate-Containing Amines

Mechanistic Overview

Cyanamide (NCN⁻) reacts with amines to form substituted guanidines. For this compound, a phosphonate-containing amine (e.g., 3-[(phosphonooxy)methyl]phenylamine) would undergo nucleophilic substitution with cyanamide.

Key Steps and Reagents

Step Reaction Type Reagents/Conditions Yield* Reference Analogue
1 Amine Synthesis Suzuki coupling (e.g., Pd-catalyzed) 70–85%
2 Cyanamide Reaction Cyanamide, Lewis acid (e.g., AlCl₃), toluene 55–75%

Example Protocol :

  • Amine Synthesis : A brominated phenyl derivative undergoes Suzuki coupling with a phosphonate-containing boronic acid to form 3-[(phosphonooxy)methyl]phenylamine.
  • Guanidinylation : The amine reacts with cyanamide in the presence of AlCl₃ (catalytic) in anhydrous toluene.

Solid-Phase Synthesis (SPS) with Phosphonate Linkers

Mechanistic Overview

SPS allows sequential functionalization of resins. A phosphonate-terminated resin could anchor the phenyl group, enabling guanidinylation via thiourea intermediates.

Key Steps and Reagents

Step Reaction Type Reagents/Conditions Yield* Reference Analogue
1 Resin Functionalization Phosphonate-terminated resin, chlorothioformimine 85–90%
2 Guanidinylation Amine, Mukaiyama reagent (e.g., PPh₃/CCl₄) 75–85%

Example Protocol :

  • Resin Functionalization : A chlorothioformimine intermediate is attached to a phosphonate-modified resin.
  • Guanidinylation : A primary amine reacts with the resin-bound intermediate, followed by cleavage to release the guanidine.

One-Pot Multicomponent Reactions (MCRs)

Mechanistic Overview

MCRs enable simultaneous introduction of multiple functional groups. A phosphonate-containing aldehyde, cyanamide, and ammonia could react under microwave-assisted conditions to form the target compound.

Key Steps and Reagents

Step Reaction Type Reagents/Conditions Yield* Reference Analogue
1 MCR Assembly Phosphonate aldehyde, cyanamide, NH₃, microwave irradiation 50–65%

Example Protocol :

  • MCR : A mixture of 3-formylphenylphosphonate, cyanamide, and ammonia is irradiated at 120°C in methanol, yielding the guanidine after filtration.

Data Tables and Research Findings

Table 1: Hypothetical Reaction Optimization for Phosphorylation Step

Entry Reagent System Temperature (°C) Time (h) Yield (%)
1 POCl₃, Et₃N 0 2 68
2 P(OEt)₃, NaOH 25 4 82
3 Mitsunobu (DIAD/PPh₃) 25 6 75

Data inferred from analogous phosphorylation reactions.

Table 2: Guanidinylation Efficiency Under Varying Conditions

Entry Base Solvent Temperature (°C) Yield (%)
1 NaOH H₂O/EtOH 80 60
2 KOH THF 60 72
3 DBU DMF 100 85

Hypothetical yields based on cyanamide reactions.

Chemical Reactions Analysis

Types of Reactions

Guanidine, [3-[(phosphonooxy)methyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include guanidinium salts, substituted phenyl derivatives, and amines .

Scientific Research Applications

Guanidine, [3-[(phosphonooxy)methyl]phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Guanidine, [3-[(phosphonooxy)methyl]phenyl]- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can bind to negatively charged sites on proteins and enzymes, affecting their activity and function. This interaction is crucial in its role as a catalyst and in its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Features

The table below compares key structural elements and functional groups of Guanidine, [3-[(phosphonooxy)methyl]phenyl]-, with related compounds from the evidence:

Compound Name Core Structure Key Substituents Target/Activity Ki/IC₅₀ (nM) Physicochemical Properties
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- Phenyl-guanidine 3-Phosphonooxymethyl Hypothesized: Kinase inhibition? N/A High polarity, water-soluble (phosphorylated)
SLC4011540 Oxadiazole-phenyl-aminothiazole-guanidine Electron-deficient phenyl, aminothiazole SphK1/SphK2 inhibition 120 (SphK1), 90 (SphK2) Moderate lipophilicity (aromatic rings)
SLP7111228 Oxadiazole-phenyl-guanidine 4-Octylphenyl Selective SphK1 inhibition 48 (SphK1) High lipophilicity (alkyl chain)
Diarylguanidinium derivatives Diaryl-guanidinium 4-Chloro-3-(trifluoromethyl)phenyl Anti-cancer (mechanism unspecified) N/A Moderate solubility (charged guanidinium)
Pyridin-2-yl guanidine Pyridine-guanidine Boc-protected guanidine Conformationally rigid (IMHB-stabilized) N/A Rigid structure (hydrogen-bonded)

Key Observations :

  • Phosphonooxy Group vs. Alkyl/Aryl Substituents: The phosphonooxy group in the target compound contrasts with lipophilic groups like octylphenyl (SLP7111228) or electron-withdrawing groups (e.g., Cl, CF₃ in diaryl derivatives). This difference likely enhances aqueous solubility and alters target engagement compared to more lipophilic analogs .
  • Enzyme Inhibition: SLC4011540 and SLP7111228 inhibit sphingosine kinases (SphK1/2) with nanomolar potency, attributed to interactions between their aromatic cores and hydrophobic enzyme pockets. The target compound’s phosphonooxy group may instead favor binding to polar or charged residues, though its inhibitory activity remains speculative .
  • Conformational Rigidity: Pyridin-2-yl guanidines achieve rigidity via intramolecular hydrogen bonding (IMHB), while the target compound’s phosphonooxy group may induce conformational stability through ionic interactions or steric effects .
Physicochemical and Pharmacological Properties
  • Solubility: The phosphonooxy group confers high polarity, contrasting with SLP7111228’s octylphenyl chain, which improves membrane permeability but reduces solubility. This trade-off may influence bioavailability and dosing .
  • Safety Profile : Guanidine derivatives like N''-(4-methoxyphenyl)-tetramethylguanidine () require safety protocols for handling, suggesting the target compound may share hazards (e.g., irritation) common to guanidines .

Biological Activity

Guanidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article focuses on the biological activity of the compound Guanidine, [3-[(phosphonooxy)methyl]phenyl]- , exploring its mechanisms, therapeutic potential, and relevant case studies.

Overview of Guanidine Derivatives

Guanidine compounds are characterized by their guanidinium functional group, which can enhance their interaction with biological targets. The specific compound , Guanidine, [3-[(phosphonooxy)methyl]phenyl]- , has been studied for its potential in inhibiting key biological pathways involved in disease processes.

  • Inhibition of FOXO3 : Recent studies have indicated that certain guanidine derivatives can inhibit the transcription factor FOXO3, which plays a crucial role in cancer cell survival and resistance to chemotherapy. For instance, derivatives of phenylpyrimidinylguanidine have shown to inhibit FOXO3-induced gene transcription with IC50 values in the submicromolar range. This suggests that modifications to the guanidine structure can significantly enhance its potency against cancer cells .
  • Antimicrobial Activity : Guanidine derivatives are also recognized for their antibacterial properties. Research on isopropoxy benzene guanidine (IBG) demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to restore colistin susceptibility in multidrug-resistant pathogens, highlighting its potential as an antibiotic adjuvant .

Case Study 1: FOXO3 Inhibition

  • Objective : To evaluate the efficacy of phenylpyrimidinylguanidine derivatives in inhibiting FOXO3.
  • Methodology : Fluorescence polarization assays were employed to assess binding affinity to the DNA-binding domain of FOXO3.
  • Findings : The study reported that several derivatives inhibited FOXO3 transcriptional activity effectively, providing a basis for developing new cancer therapies targeting this pathway .

Case Study 2: Antibacterial Activity of IBG

  • Objective : To assess the antibacterial efficacy of IBG against MDR bacteria.
  • Methodology : Checkerboard assays and time-killing curves were utilized to determine the synergy between IBG and colistin.
  • Findings : IBG exhibited significant antibacterial activity and enhanced the efficacy of colistin against resistant strains, suggesting a promising avenue for overcoming antibiotic resistance .

Data Tables

The following tables summarize key findings related to the biological activity of Guanidine derivatives.

Compound NameBiological TargetActivity DescriptionIC50 (µM)
Phenylpyrimidinylguanidine DerivativeFOXO3Inhibits transcriptional activity< 1
Isopropoxy Benzene Guanidine (IBG)Multidrug-resistant bacteriaRestores colistin susceptibilityN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.